Cytotoxicity Window in A549 Lung Cancer Cells: 4-Iodo vs. Related Dibenzofuran-Acetamide Derivatives
While direct head-to-head data for 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide remains unpublished, a closely related study on N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives provides a class-level IC₅₀ benchmark. In that study, several analogs displayed IC₅₀ values below 3.90 µg/mL against the A549 non-small-cell lung cancer line, with the most potent congeners (2b, 2c, 2e, 2i, 2k) exhibiting selective antiproliferative activity without cytotoxicity toward NIH/3T3 fibroblasts [1]. This establishes a performance floor for cytotoxicity-driven procurement decisions in oncology research.
| Evidence Dimension | Cytotoxicity (IC₅₀ against A549 lung cancer cells) |
|---|---|
| Target Compound Data | Not directly reported; class analog IC₅₀ < 3.90 µg/mL for most active N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamides |
| Comparator Or Baseline | NIH/3T3 fibroblast selectivity (no cytotoxicity observed at active concentrations) |
| Quantified Difference | Selectivity window inferred from absence of fibroblast toxicity at concentrations achieving A549 cytotoxicity |
| Conditions | MTT assay; A549 human lung adenocarcinoma and NIH/3T3 mouse embryonic fibroblast cell lines; 24 h incubation |
Why This Matters
For oncology-focused procurement, this benchmark defines the lower-bound potency expected from dibenzofuran-bearing analogs in A549 screens.
- [1] Yurttaş, L., Çavuşoğlu, B. K., Temel, H. E. & Çiftçi, G. A. Novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives: synthesis and biological investigation. Lett. Drug Des. Discov. 18, 471–479 (2021). View Source
